molecular formula C14H9NO2 B1219210 10-Nitrosophenanthren-9-ol CAS No. 14140-04-6

10-Nitrosophenanthren-9-ol

Cat. No.: B1219210
CAS No.: 14140-04-6
M. Wt: 223.23 g/mol
InChI Key: HMJPSXRANHDJOF-UHFFFAOYSA-N
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Description

These compounds are characterized by fused aromatic rings with functional groups (e.g., nitro, hydroxyl) that influence their chemical reactivity, spectral properties, and applications in environmental and synthetic chemistry. This article focuses on comparing structural and analytical data for 10-Nitrosophenanthren-9-ol with analogous compounds, leveraging evidence from nitro-phenanthrenes, hydroxy-anthracenes, and related derivatives.

Properties

IUPAC Name

10-nitrosophenanthren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)15-17/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJPSXRANHDJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14140-04-6
Record name 9,10-Phenanthrenequinone monoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014140046
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Record name NSC48526
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC24371
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (10Z)-10-(hydroxyimino)-9,10-dihydrophenanthren-9-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Nitrosophenanthren-9-ol typically involves the nitration of phenanthrene followed by reduction and subsequent hydroxylation. One common method includes:

    Nitration: Phenanthrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin and hydrochloric acid.

    Nitrosation: The amino group is converted to a nitroso group using nitrous acid.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 9th position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitroso group can be reduced back to an amino group under appropriate conditions.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Aminophenanthrene derivatives.

    Substitution: Various esters or ethers of phenanthrene.

Scientific Research Applications

10-Nitrosophenanthren-9-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Nitrosophenanthren-9-ol involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Analytical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key NMR Shifts (¹H/¹³C) Key MS Peaks (HRMS) Applications
9-Nitrophenanthrene C₁₄H₉NO₂ 223.22 δ 8.5–9.0 (aromatic H) [M]⁺ 223.22 Environmental analysis
9H-Fluoren-9-ol C₁₃H₁₀O 182.22 δ 5.2 (OH), 120–150 (C) [M]⁺ 182.22 Organic synthesis
10d (Epoxy derivative) C₂₇H₂₀O₂ 400.45 δ 4.5–5.0 (epoxy H) [M+H]⁺ 423.1501 Synthetic intermediate

Biological Activity

10-Nitrosophenanthren-9-ol is a nitroso derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound has garnered attention in the field of toxicology and pharmacology due to its potential biological activities, particularly in relation to mutagenicity and carcinogenicity. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

This compound possesses a nitroso (-NO) group attached to the phenanthrene structure, which influences its reactivity and interactions with biological molecules. The compound's molecular formula is C13H9N1O2C_{13}H_{9}N_{1}O_{2}, and it has a molecular weight of approximately 213.22 g/mol.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as DNA, proteins, and lipids. The nitroso group can undergo reduction to generate reactive nitrogen species, which can lead to oxidative stress and subsequent cellular damage.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. Studies have shown that it can induce mutations in bacterial strains, suggesting a potential risk for carcinogenesis in higher organisms. The compound's mutagenic effects are likely mediated by the formation of DNA adducts, which disrupt normal cellular processes .

Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated in various animal models. In one study, administration of the compound resulted in tumor formation in specific tissues, highlighting its role as a potential carcinogen. The mechanism involves metabolic activation leading to DNA damage and subsequent mutations .

Case Study 1: In Vivo Carcinogenicity

A study conducted on mice demonstrated that exposure to this compound led to the development of lung tumors after prolonged exposure. The incidence of tumors was significantly higher in treated groups compared to controls, providing evidence for its carcinogenic potential .

Case Study 2: Mutagenicity Testing

In a bacterial reverse mutation assay (Ames test), this compound was tested against several strains of Salmonella typhimurium. The results indicated a dose-dependent increase in revertant colonies, confirming its mutagenic activity.

Data Tables

Biological Activity Observation Reference
MutagenicityInduces mutations in Salmonella
CarcinogenicityTumor formation in mice
DNA Adduct FormationCovalent binding with DNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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